2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Description

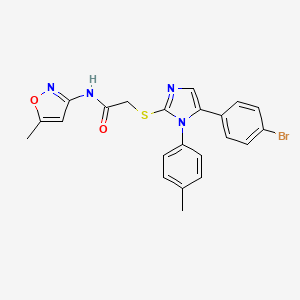

The compound 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a structurally complex molecule featuring:

- A p-tolyl group (4-methylphenyl) at the N1 position of the imidazole, enhancing hydrophobicity.

- A thioether linkage connecting the imidazole to an acetamide moiety.

- A 5-methylisoxazole group as the terminal acetamide substituent, contributing to hydrogen-bonding and π-stacking capabilities.

This compound is hypothesized to exhibit biological activity due to structural similarities with other imidazole- and isoxazole-containing molecules, which are often explored for enzyme inhibition (e.g., COX-1/2) or antimicrobial applications .

Properties

IUPAC Name |

2-[5-(4-bromophenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19BrN4O2S/c1-14-3-9-18(10-4-14)27-19(16-5-7-17(23)8-6-16)12-24-22(27)30-13-21(28)25-20-11-15(2)29-26-20/h3-12H,13H2,1-2H3,(H,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOCQJRZSJRYLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=NOC(=C3)C)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19BrN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes an imidazole ring, a thioether linkage, and various aromatic groups, which contribute to its biological activity. This article explores its biological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 499.5 g/mol. The presence of the bromophenyl and p-tolyl groups enhances its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C22H19BrN4OS |

| Molecular Weight | 499.5 g/mol |

| CAS Number | 1207056-97-0 |

Biological Activity

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

- Antimicrobial Activity : Compounds containing imidazole rings have been shown to possess antimicrobial properties against various pathogens.

- Anticancer Potential : Some derivatives of imidazole are known to inhibit cancer cell proliferation and induce apoptosis in tumor cells.

- Anti-inflammatory Effects : Certain related compounds demonstrate anti-inflammatory properties, making them candidates for treating inflammatory diseases.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets, such as enzymes or receptors involved in disease pathways. For instance, the imidazole moiety can act as a proton donor or acceptor, facilitating interactions with active sites of enzymes.

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of several imidazole derivatives, including those similar to our compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential for developing new antibiotics . -

Anticancer Activity :

In vitro studies have shown that imidazole derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the induction of apoptosis through caspase activation . -

Anti-inflammatory Studies :

Research on structurally related compounds demonstrated their ability to reduce inflammation markers in animal models of arthritis. This suggests that our compound could also possess similar anti-inflammatory properties .

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of Imidazole Ring : The initial step involves synthesizing the imidazole core through condensation reactions.

- Thioether Linkage Creation : The introduction of the thioether group is achieved via nucleophilic substitution methods.

- Final Acetamide Formation : The final product is obtained by coupling the synthesized intermediate with an acetamide derivative.

Comparison with Similar Compounds

Structural Comparison

Table 1: Key Structural Features of Analogs

Key Observations :

- The thioether linkage contrasts with triazole (9c) or propanamide (8) connectors, affecting flexibility and binding interactions .

- The 5-methylisoxazole terminal group is shared with compound 8 but replaces thiazole-based acetamides in others .

Key Observations :

- The target compound’s synthesis likely parallels Compound 9 , using a thiol-chloroacetamide coupling under basic conditions.

- Shared IR carbonyl stretches (~1670–1680 cm⁻¹) confirm acetamide/propanamide motifs .

- Distinct ¹H NMR signals (e.g., p-tolyl CH₃ at δ 2.32) differentiate substituents across analogs .

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.